molecular formula C8H5BrClFO2 B2942255 Methyl 3-bromo-6-chloro-2-fluorobenzoate CAS No. 1543224-54-9

Methyl 3-bromo-6-chloro-2-fluorobenzoate

Cat. No.: B2942255
CAS No.: 1543224-54-9
M. Wt: 267.48
InChI Key: XVJYXNMSZNREOX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-chloro-2-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-6-chloro-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-6-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-6-chloro-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-chloro-2-fluorobenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of halogen atoms on the benzene ring enhances its binding affinity and specificity. The compound can also participate in various signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-chloro-6-fluorobenzoate
  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 3-chloro-6-fluorobenzoate

Uniqueness

Methyl 3-bromo-6-chloro-2-fluorobenzoate is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 3-bromo-6-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJYXNMSZNREOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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